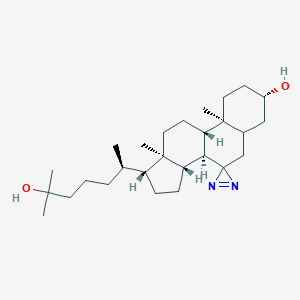
7,7'-Azocholestane-3beta-25-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 7,7’-Azocholestane-25-diol involves several steps. One method includes the reaction of a steroid containing a 5,7-diene and a DELTA24 double bond with an oxidizing agent to form a 24,25-oxido moiety. This is followed by treatment with a reducing agent to cleave the adduct and convert the 24,25-oxido moiety to a 25-hydroxy group . Another method involves the use of photoactivation to label the oxysterol receptor .
Analyse Des Réactions Chimiques
7,7’-Azocholestane-25-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxysterols.
Reduction: Reduction reactions can convert the oxido moiety to a hydroxy group.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and photoactivating agents. Major products formed from these reactions include various oxysterols and hydroxy derivatives .
Applications De Recherche Scientifique
7,7’-Azocholestane-25-diol is widely used in scientific research, particularly in the study of oxysterol receptors. It is used as a photoaffinity label to study the specificity and kinetics of oxysterol binding . The compound has applications in:
Chemistry: Used in the synthesis of various oxysterols and derivatives.
Biology: Helps in understanding the role of oxysterol receptors in cellular processes.
Industry: Used in the production of various steroid derivatives.
Mécanisme D'action
The mechanism of action of 7,7’-Azocholestane-25-diol involves its binding to oxysterol receptors with high affinity (Ka = 9.1 nM). Upon activation with UV light, the compound covalently labels the receptor, allowing for the study of receptor properties and mechanisms . The molecular targets include oxysterol receptors, and the pathways involved are related to cholesterol biosynthesis and regulation .
Comparaison Avec Des Composés Similaires
7,7’-Azocholestane-25-diol is unique in its high affinity binding to oxysterol receptors and its use in photoaffinity labeling. Similar compounds include:
- 25-Hydroxycholesta-4,6-dien-3-one
- 3β,25-Dihydroxycholest-5-en-7-one
- 3β-Hydroxycholesta-8(14),9(11)-dien-15-one
These compounds either do not bind to the receptor with adequate affinity or do not react covalently with the receptor during photolysis, highlighting the uniqueness of 7,7’-Azocholestane-25-diol .
Propriétés
Numéro CAS |
114115-27-4 |
|---|---|
Formule moléculaire |
C27H46N2O2 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
(3S,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-3-ol |
InChI |
InChI=1S/C27H46N2O2/c1-17(7-6-12-24(2,3)31)20-8-9-21-23-22(11-14-26(20,21)5)25(4)13-10-19(30)15-18(25)16-27(23)28-29-27/h17-23,30-31H,6-16H2,1-5H3/t17-,18?,19+,20-,21+,22+,23+,25+,26-/m1/s1 |
Clé InChI |
BZEZIWPLZKOHDZ-GAUYASFCSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |
SMILES isomérique |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C4(CC5[C@@]3(CC[C@@H](C5)O)C)N=N4)C |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |
Synonymes |
7,7'-azocholestane-25-diol 7,7'-azocholestane-3 beta-25-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















